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4-Bromoquinoline-2-carboxylic
Compound Name:
acid

Cat. No. B1591015

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of
numerous natural products and synthetic pharmaceuticals with a wide array of biological
activities.[1] Quinoline derivatives have demonstrated efficacy as antimalarial, antibacterial,
anticancer, and anti-inflammatory agents, making them privileged structures in drug discovery.
[2] Within this important class of heterocycles, 4-Bromoquinoline-2-carboxylic acid emerges
as a highly valuable and versatile building block. Its strategic substitution pattern—a carboxylic
acid at the 2-position and a bromine atom at the 4-position—provides two distinct and
synthetically tractable handles for molecular elaboration. This guide provides an in-depth
technical overview of its properties, plausible synthetic routes, spectroscopic characteristics,
and applications for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

4-Bromoquinoline-2-carboxylic acid is a solid organic compound whose precise properties
are critical for its handling, reaction setup, and integration into drug discovery workflows. The
key identifiers and physical properties are summarized below.

Table 1: Core Properties of 4-Bromoquinoline-2-carboxylic Acid
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Property Value Source(s)
CAS Number 209003-46-3 [31141[5]
Molecular Formula C10HeBrNO:2

Molecular Weight 252.06 g/mol

Melting Point 159-164 °C (decomposes) [1]

Boiling Point 398.1 + 32.0 °C (Predicted) [1]

Solid (typically off-white to )
Appearance General Supplier Data
yellow powder)

Purity Often available at 299%

The structure features a bromine atom at the C4 position, which is highly susceptible to
displacement or participation in cross-coupling reactions. The carboxylic acid at the C2 position
serves as a classical anchor for amide bond formation, esterification, or other derivatizations.

Caption: Structure of 4-Bromoquinoline-2-carboxylic acid.

Plausible Synthetic Route: The Doebner Reaction

While specific peer-reviewed syntheses for 4-Bromoquinoline-2-carboxylic acid are not
abundantly documented, its structure strongly suggests a synthesis via the Doebner reaction.
This classical method condenses an aromatic amine with an aldehyde and pyruvic acid to form
a quinoline-4-carboxylic acid.[1][6] A variation, the Doebner-von Miller reaction, uses a,3-

unsaturated carbonyls.[3][4]

For the target molecule, a logical approach involves the reaction of a bromoaniline precursor
with an appropriate aldehyde and pyruvic acid. However, to achieve the 4-bromo substitution
pattern on the quinoline ring, the starting aniline must be carefully selected to direct the
cyclization appropriately. A more direct and predictable route would be to start with 4-bromo-2-
aminobenzaldehyde and react it with a compound providing the remaining two carbons, though
the Doebner approach is more classical.

A plausible synthesis based on the Doebner reaction is outlined below:
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Step 1: Michael Addition. Aniline (or a substituted aniline) undergoes a Michael addition with an
a,B-unsaturated carbonyl formed in situ from the aldehyde and pyruvic acid. Step 2:
Cyclization. The resulting intermediate undergoes an intramolecular electrophilic cyclization
onto the aromatic ring. Step 3: Dehydration & Oxidation. The cyclized intermediate dehydrates
and is subsequently oxidized to form the aromatic quinoline ring system.

4-Bromoaniline + Acid Catalyst . R ) . A
Formaldehyde + — (e.g., HCl, H2S0a) |—»{ Insitu ewmitem ¢ N Dt Add}tmn Dlehyfiratlon & BNl ¢ 4-Bromogquinoline-2-carboxylic Acid
X ) N a,B-unsaturated keto-acid & Cyclization Aromatization (Oxidation)
Pyruvic Acid Reflux in Ethanol
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Caption: Plausible Doebner reaction workflow for synthesis.

Generalized Experimental Protocol (Doebner Reaction)

Causality: This protocol is designed to facilitate the condensation and cyclization while
minimizing side reactions. Ethanol serves as a suitable solvent, and refluxing provides the
necessary activation energy for the multi-step reaction.

e Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, combine 4-bromoaniline (1.0 eq), pyruvic acid (1.1 eq), and a suitable aldehyde (e.qg.,
benzaldehyde, 1.0 eq) in absolute ethanol.

o Acid Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid or sulfuric
acid.

e Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Work-up: After completion, cool the reaction mixture to room temperature. Reduce the
solvent volume under reduced pressure.

« |solation: Pour the residue into a beaker of ice-water and adjust the pH to ~4-5 with a sodium
bicarbonate solution to precipitate the carboxylic acid product.
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« Purification: Collect the crude solid by vacuum filtration, wash with cold water, and
recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the
purified 4-Bromoquinoline-2-carboxylic acid.

Structural Elucidation and Spectroscopic Analysis

Experimental spectral data should be acquired for definitive structural confirmation. Based on
the known principles of NMR and IR spectroscopy, the following characteristics are expected.

Table 2: Expected Spectroscopic Data
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Technique

Expected Features

1H NMR

- Aromatic Protons (5H): Multiple signals in the &
7.5-8.5 ppm range, showing characteristic
coupling patterns of the quinoline ring system.-
Carboxylic Acid Proton (1H): A broad singlet far
downfield, typically >12 ppm, which is
exchangeable with D20.[7]

13C NMR

- Carbonyl Carbon: A signal in the & 165-175
ppm range, characteristic of a carboxylic acid.
[7]- Aromatic Carbons: Multiple signals between
0 120-150 ppm. The carbon bearing the
bromine (C4) would be shifted, and its chemical

shift can be predicted using additive rules.

IR Spectroscopy

- O-H Stretch: A very broad absorption band
from 2500-3300 cm—1, characteristic of the
hydrogen-bonded carboxylic acid hydroxyl
group.[7]- C=0 Stretch: A strong, sharp
absorption band around 1710-1760 cm~1.[7]-
C=C / C=N Stretches: Multiple absorptions in
the 1450-1620 cm~1 region, typical for the

aromatic quinoline core.

Mass Spectrometry

- Molecular lon (M™*): A prominent peak at m/z
251 and an isotopic peak (M+2) of nearly equal
intensity at m/z 253, which is the hallmark
signature of a compound containing one

bromine atom.

Applications in Research and Drug Discovery

The true value of 4-Bromoquinoline-2-carboxylic acid lies in its potential as a versatile

scaffold for building complex molecules. The two functional groups offer orthogonal reactivity,

allowing for sequential and controlled modifications.
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As a Scaffold for Enzyme Inhibitors: Quinoline carboxylic acids are known to target a variety
of enzymes. The carboxylic acid moiety often acts as a key hydrogen-bonding group or a salt
bridge anchor within an enzyme's active site, as seen in inhibitors of dihydroorotate
dehydrogenase (DHODH).[2]

Fragment-Based Drug Design (FBDD): This molecule is an ideal fragment for FBDD
campaigns. The quinoline core provides a rigid, defined shape for binding, while the bromo
and carboxyl groups serve as vectors for growing the fragment into a more potent lead
compound.

Use in Cross-Coupling Reactions: The C4-bromo substituent is primed for participation in

palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig

amination. This allows for the direct and modular installation of diverse aryl, heteroaryl, or

alkyl groups at this position, enabling rapid generation of compound libraries for Structure-
Activity Relationship (SAR) studies.

Amide Library Synthesis: The C2-carboxylic acid is readily converted into amides using
standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the exploration
of the "R-group” space by coupling the core with a vast array of commercially available
amines.

4-Bromoquinoline-2-carboxylic Acid

Synthetic Vecters

Amide Coupling Suzuki Coupling Esterification Other Cross-Coupling
(HATU, Amine) (Pd catalyst, Boronic Acid) (Alcohol, Acid cat.) (Stille, Sonogashira, etc.)

Resulting Conjpound Libraries

Enzyme Inhibitors Chemical Probes Functional Materials
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Caption: Synthetic utility of the target molecule.

Protocol Example: Amide Coupling with Benzylamine

Causality: This protocol uses HATU, a highly efficient coupling reagent that minimizes side
reactions and racemization (if chiral amines are used). DMF is an excellent polar aprotic
solvent for this transformation, and DIPEA is a non-nucleophilic base used to neutralize the
acid and facilitate the reaction.

e Preparation: To a solution of 4-Bromoquinoline-2-carboxylic acid (1.0 eq) in anhydrous
N,N-Dimethylformamide (DMF), add Benzylamine (1.05 eq) and N,N-Diisopropylethylamine
(DIPEA) (2.5 eq).

e Coupling Agent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) portion-wise to the stirred solution at room
temperature.

e Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor for the consumption of
the starting material by TLC or LC-MS.

e Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract
with ethyl acetate (3x).

e Washing: Combine the organic layers and wash sequentially with 1M HCI, saturated
NaHCOs solution, and brine.

e Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

 Purification: Purify the resulting crude amide by flash column chromatography on silica gel to
yield the desired product.

Safety and Handling

As with any halogenated aromatic compound, 4-Bromoquinoline-2-carboxylic acid should be
handled with care in a well-ventilated fume hood.
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o Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemically resistant
gloves are mandatory.

 Inhalation: Avoid breathing dust. May cause respiratory irritation.

o Skin Contact: Causes skin irritation. In case of contact, wash immediately with soap and
water.

o Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for
several minutes.

o Storage: Store in a cool, dry place away from incompatible materials. Recommended
storage temperature is often 2-8°C.

Self-Validating System: Always consult the specific Safety Data Sheet (SDS) provided by the
supplier before handling this chemical. The SDS contains the most accurate and
comprehensive safety information.

Conclusion

4-Bromoquinoline-2-carboxylic acid is a potent chemical intermediate whose strategic
design offers significant advantages for medicinal chemistry and materials science. Its well-
defined reactive sites—the C4-bromine for cross-coupling and the C2-carboxylic acid for
amide/ester formation—provide a reliable and modular platform for the synthesis of diverse and
complex molecular architectures. Understanding its properties, synthetic logic, and safe
handling procedures, as outlined in this guide, empowers researchers to fully leverage its
potential in the development of novel therapeutic agents and functional molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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